N'-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide
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Overview
Description
N’-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide is a compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. One common method involves reacting 2-(thiophen-2-yl)acetohydrazide with 4-pyridinecarboxaldehyde under reflux conditions in ethanol. The reaction is usually catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
N’-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Industry: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar coordination chemistry properties.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are used in similar applications, such as medicinal chemistry.
Uniqueness
N’-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide is unique due to the presence of both pyridine and thiophene rings, which confer distinct electronic properties. This makes it particularly useful in the development of materials for organic electronics and as a versatile ligand in coordination chemistry.
Properties
Molecular Formula |
C13H13N3OS |
---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
N-[(E)-1-pyridin-4-ylethylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C13H13N3OS/c1-10(11-4-6-14-7-5-11)15-16-13(17)9-12-3-2-8-18-12/h2-8H,9H2,1H3,(H,16,17)/b15-10+ |
InChI Key |
OPUQLEJXALPGMJ-XNTDXEJSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CS1)/C2=CC=NC=C2 |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CS1)C2=CC=NC=C2 |
Origin of Product |
United States |
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